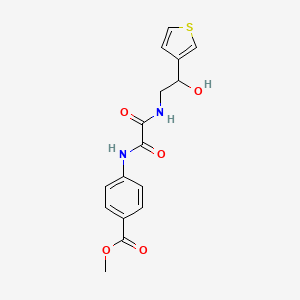

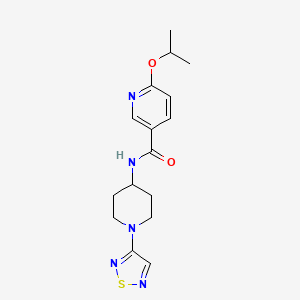

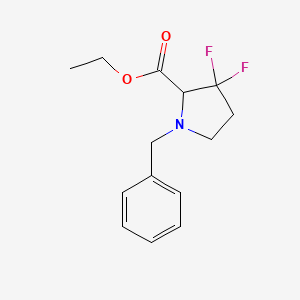

![molecular formula C15H13N3OS B2354239 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-64-5](/img/structure/B2354239.png)

3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (MBTP) is a compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. MBTP belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Mécanisme D'action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it may exert its effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress can lead to the unfolded protein response, which can trigger cell death if the stress is not resolved. The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

The degree of lipophilicity of a compound, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the bioavailability of the compound, but further studies would be needed to confirm this.

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Avantages Et Limitations Des Expériences En Laboratoire

3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several advantages for use in lab experiments. First, this compound is relatively easy to synthesize and can be obtained in high yield. Second, this compound has been shown to possess a wide range of biological activities, making it a versatile compound for use in various assays. Finally, this compound has been found to possess low toxicity, making it a safe compound for use in cell culture experiments.

However, there are also some limitations to the use of this compound in lab experiments. First, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Second, this compound has been found to be unstable in certain solvents and may require special handling conditions. Finally, this compound may exhibit different biological activities depending on the cell type and experimental conditions used, which may complicate data interpretation.

Orientations Futures

There are several future directions for further research on 3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one. First, the mechanism of action of this compound needs to be further elucidated in order to fully understand its biological activities. Second, the potential of this compound as a therapeutic agent for cancer and inflammatory diseases needs to be further explored in preclinical and clinical studies. Finally, the development of new derivatives of this compound with improved biological activities and pharmacokinetic properties may lead to the discovery of new therapeutic agents.

Méthodes De Synthèse

3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one can be synthesized via a multistep reaction starting from commercially available 2-aminopyridine. The first step involves the reaction of 2-aminopyridine with 4-methylbenzyl bromide in the presence of a base to form the corresponding N-alkylated product. The N-alkylated product is then reacted with carbon disulfide and a base to form the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with an isocyanate to form this compound.

Applications De Recherche Scientifique

3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess antiviral activity against the influenza virus.

Propriétés

IUPAC Name |

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-4-6-11(7-5-10)9-18-14(19)12-3-2-8-16-13(12)17-15(18)20/h2-8H,9H2,1H3,(H,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXQONUYHAZOCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

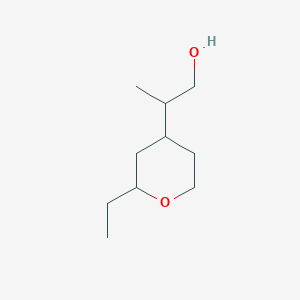

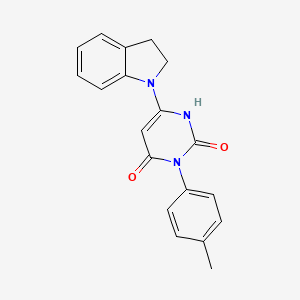

![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)

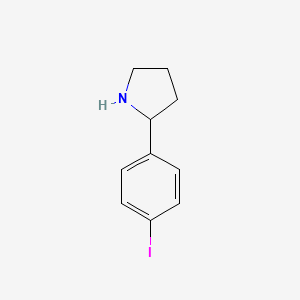

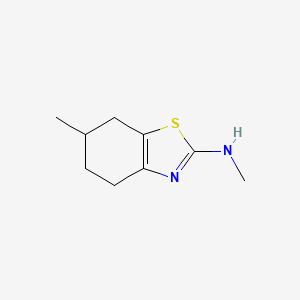

![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)

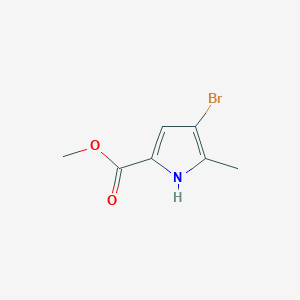

![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)

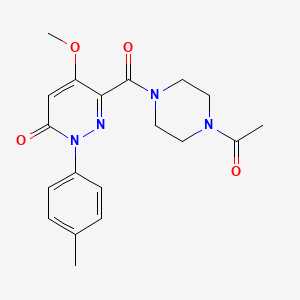

![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)